3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of benzo[b]carbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the Fischer indole cyclization, where a hydrazone precursor is cyclized in the presence of an acid catalyst to form the carbazole core . The ethoxy and ethyl groups are then introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and microbial infections.
Industry: Used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. It can also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione
- 3-Ethoxy-5-methyl-1-methyl-5H-benzo[b]carbazole-6,11-dione
- 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-quinone
Uniqueness
3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and ethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
830925-87-6 |
---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-ethoxy-5-ethyl-1-methylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C21H19NO3/c1-4-22-16-11-13(25-5-2)10-12(3)17(16)18-19(22)21(24)15-9-7-6-8-14(15)20(18)23/h6-11H,4-5H2,1-3H3 |
InChI Key |
CQMONLKAUCEEQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=C2)OCC)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.